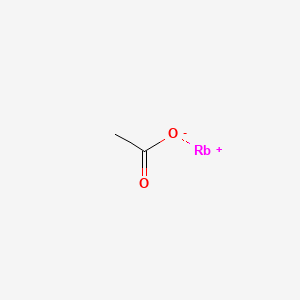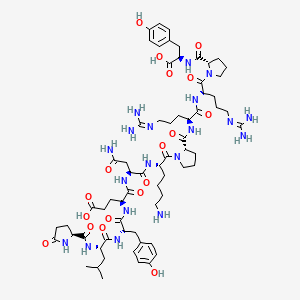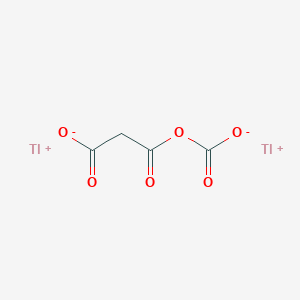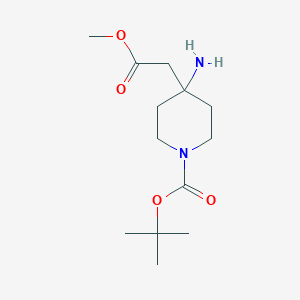
2-Chloro-5-fluoropyridine-3,4-diamine
Descripción general
Descripción
2-Chloro-5-fluoropyridine-3,4-diamine, also known as 2-CFPD, is an organic compound with a wide variety of applications in the fields of chemistry and biology. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 2-CFPD is a colorless, odorless, and water-soluble compound with a molecular weight of 163.54 g/mol. It is a versatile molecule that can be used for a variety of purposes, including as a building block for organic synthesis, a reagent for chemical reactions, and a probe for biochemical studies.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-Chloro-5-fluoropyridine-3,4-diamine: is a valuable intermediate in pharmaceutical chemistry. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom’s high electronegativity and small size make it an ideal candidate for enhancing the metabolic stability of pharmaceuticals . This compound can be used to synthesize benzamide scaffolds, which are potent antagonists against P2X7 receptors, a target for various inflammatory and neurodegenerative diseases .
Agricultural Chemistry
In the realm of agricultural chemistry, 2-Chloro-5-fluoropyridine-3,4-diamine serves as a precursor for the synthesis of herbicides and insecticides . The introduction of fluorine atoms into lead structures of agrochemicals can improve their physical, biological, and environmental properties, leading to more effective and potentially less environmentally damaging products .
Material Science
Material science benefits from the use of 2-Chloro-5-fluoropyridine-3,4-diamine in the creation of advanced materials with unique properties. The compound’s ability to participate in various chemical reactions allows for the development of new polymers and coatings that could have improved durability, resistance to environmental factors, and novel functionalities .
Biochemistry Research
In biochemistry, 2-Chloro-5-fluoropyridine-3,4-diamine is utilized in the study of enzyme-substrate interactions and the development of biochemical assays. Its structural features enable it to mimic certain biological molecules, making it a useful tool for probing biochemical pathways and understanding the molecular basis of diseases .
Industrial Applications
Industrially, 2-Chloro-5-fluoropyridine-3,4-diamine is involved in the synthesis of various chemical products. It can act as a building block for the manufacture of dyes, resins, and other industrial chemicals that require specific aromatic and heterocyclic features for their performance .
Environmental Applications
Environmental science can leverage 2-Chloro-5-fluoropyridine-3,4-diamine for the development of sensors and assays that detect environmental pollutants. The compound’s reactivity and ability to form stable complexes with metals and other substances make it suitable for creating sensitive detection systems for monitoring environmental health .
Mecanismo De Acción
Target of Action
Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound’s density is reported to be 1297 g/mL at 25 °C , which may influence its bioavailability.
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Propiedades
IUPAC Name |
2-chloro-5-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULFTVHYISNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624364 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-3,4-diamine | |
CAS RN |
405230-93-5 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)


![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)


![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)